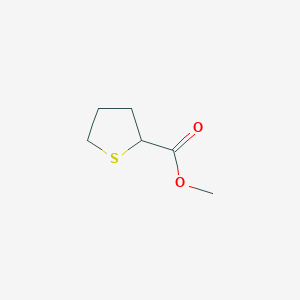![molecular formula C27H23N3O6 B037879 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene CAS No. 121514-80-5](/img/structure/B37879.png)
1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene, commonly known as IPDI, is a diisocyanate compound that has gained a lot of attention in scientific research due to its unique chemical properties. It is used as a crosslinking agent in the synthesis of polyurethane polymers, which have a wide range of applications in various fields such as coatings, adhesives, and foams.
Mécanisme D'action
IPDI acts as a crosslinking agent in the synthesis of polyurethane polymers. It reacts with the hydroxyl groups of polyols to form urethane linkages, which crosslink the polymer chains and increase the strength and durability of the material. The crosslinking process also results in the formation of a three-dimensional network structure, which gives the material its unique properties such as elasticity, flexibility, and resistance to heat and chemicals.
Biochemical and Physiological Effects
IPDI is not known to have any significant biochemical or physiological effects. However, it is a potent respiratory sensitizer and can cause respiratory sensitization in individuals exposed to it. Therefore, proper precautions should be taken to avoid exposure to IPDI.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPDI in lab experiments is its ability to form crosslinked polyurethane polymers, which have a wide range of applications in various fields. IPDI is also relatively easy to handle and has a long shelf life. However, IPDI is a potent respiratory sensitizer and can cause respiratory sensitization in individuals exposed to it. Therefore, proper precautions should be taken to avoid exposure to IPDI.
Orientations Futures
There are several future directions for the scientific research on IPDI. One of the areas of research is the development of new methods for the synthesis of IPDI and its derivatives. Another area of research is the investigation of the properties and applications of IPDI-based polyurethane polymers in various fields such as coatings, adhesives, and foams. Additionally, the use of IPDI in the production of thermoplastic polyurethanes for medical devices, automotive parts, and sports equipment is an area of research that has great potential for future development.
Méthodes De Synthèse
The synthesis of IPDI involves the reaction of 4,4'-diphenylmethane diisocyanate with two molecules of 4-hydroxybenzyl alcohol in the presence of a catalyst. The reaction results in the formation of IPDI, which is a white crystalline solid with a melting point of 82-84°C.
Applications De Recherche Scientifique
IPDI has been extensively studied in scientific research due to its unique chemical properties. It is used as a crosslinking agent in the synthesis of polyurethane polymers, which have a wide range of applications in various fields such as coatings, adhesives, and foams. IPDI is also used in the production of thermoplastic polyurethanes, which are used in the manufacturing of medical devices, automotive parts, and sports equipment.
Propriétés
IUPAC Name |
1-[2,2-bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-2-27(15-34-24-9-3-21(4-10-24)28-18-31,16-35-25-11-5-22(6-12-25)29-19-32)17-36-26-13-7-23(8-14-26)30-20-33/h3-14H,2,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXSOCSVDGFNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)N=C=O)(COC2=CC=C(C=C2)N=C=O)COC3=CC=C(C=C3)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647640 |
Source


|
| Record name | 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene | |
CAS RN |
121514-80-5 |
Source


|
| Record name | 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




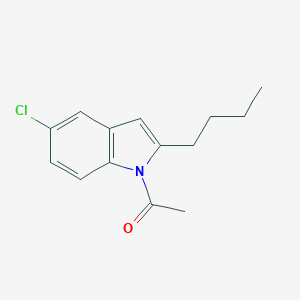
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
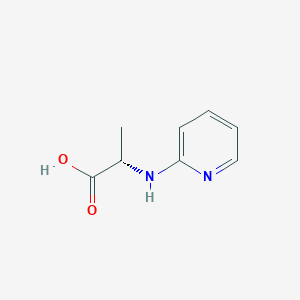
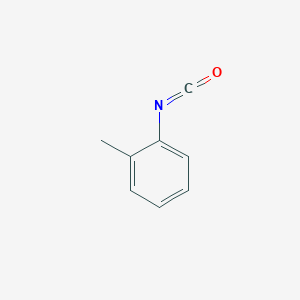


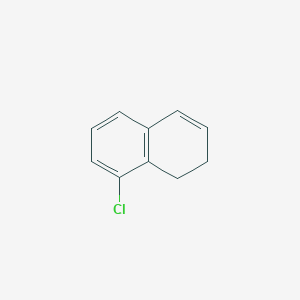


![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
